3-[(1,3-benzodioxol-5-ylmethyl)amino]-6-methyl-3-(methylsulfanyl)-3,4-dihydro-1,2,4-triazin-5(2H)-one
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Overview
Description
3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole moiety, followed by the introduction of the amino group. The final steps involve the formation of the triazinone ring and the methylthio group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazinone ring to its corresponding amine.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins critical for cancer cell survival, leading to apoptosis or cell cycle arrest. The exact pathways and molecular targets can vary depending on the specific application and the cellular context .
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as benzo[d][1,3]dioxole derivatives and triazinone analogs, 3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one stands out due to its unique combination of functional groups. This combination enhances its reactivity and potential applications. Similar compounds include:
Benzo[d][1,3]dioxole derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Triazinone analogs: Used in various industrial applications, including as herbicides and pharmaceuticals.
Properties
Molecular Formula |
C13H16N4O3S |
---|---|
Molecular Weight |
308.36 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-6-methyl-3-methylsulfanyl-2,4-dihydro-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H16N4O3S/c1-8-12(18)15-13(21-2,17-16-8)14-6-9-3-4-10-11(5-9)20-7-19-10/h3-5,14,17H,6-7H2,1-2H3,(H,15,18) |
InChI Key |
XVYLCVRNQZUMDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(NC1=O)(NCC2=CC3=C(C=C2)OCO3)SC |
Origin of Product |
United States |
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